molecular formula C9H12BrNO3 B566835 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine CAS No. 1315545-04-0

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Cat. No.: B566835
CAS No.: 1315545-04-0
M. Wt: 262.103
InChI Key: FNTGZOYUJLUWES-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 3rd position, and a 2-(2-methoxyethoxy) group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-2-(2-methoxyethoxy)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding pyridine derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in reduced pyridine derivatives.

Scientific Research Applications

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 3-Methoxy-2-(2-methoxyethoxy)pyridine
  • 5-Bromo-3-chloro-2-(2-methoxyethoxy)pyridine

Comparison: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is unique due to the presence of both bromine and methoxyethoxy groups, which confer distinct chemical and biological properties. Compared to 5-Bromo-2-methoxypyridine, the additional methoxyethoxy group enhances its solubility and potential interactions with biological targets. In contrast to 3-Methoxy-2-(2-methoxyethoxy)pyridine, the bromine atom increases its reactivity and suitability for substitution reactions.

Biological Activity

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (CAS No. 1315545-04-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom and methoxy groups, which may contribute to its pharmacological properties. Understanding the biological activity of such compounds is crucial for their application in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance its lipophilicity, facilitating membrane penetration and receptor binding. Additionally, the methoxy groups can participate in hydrogen bonding, influencing the compound's affinity for specific targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines, showing promise in inducing apoptosis in specific types of cancer cells.
  • Neuroprotective Effects : Some studies have explored its potential neuroprotective properties, particularly in models of neurodegenerative diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridine derivatives, including this compound. The compound demonstrated significant cytotoxicity against mouse neuroblastoma cells (ScN2a-cl3), with an EC50 value indicating moderate potency (1.29 μM). This suggests that modifications in the structure could lead to more potent analogs with enhanced therapeutic efficacy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) highlighted that minor modifications to the pyridine ring could substantially alter biological activity. For instance, replacing certain substituents or altering their positions resulted in compounds with improved potency against cancer cell lines . This emphasizes the importance of chemical structure in determining biological outcomes.

Neuroprotective Studies

In another investigation focused on neuroprotection, this compound was tested for its ability to reduce prion protein levels in neuronal cells. The results indicated that while this compound exhibited some neuroprotective effects, further optimization was necessary to enhance its efficacy without compromising safety .

Comparative Biological Activity Table

Compound NameEC50 (μM)Activity TypeReference
This compound1.29Anticancer (ScN2a-cl3)
(6-Methyl-pyridin-2-yl)-[4-(4-pyridin-3-yl...]-amine<0.1Antiproliferative
Cyclopropanecarboxylic acid (4-biphenyl-thiazol...)<0.05Neuroprotective

Properties

IUPAC Name

5-bromo-3-methoxy-2-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3/c1-12-3-4-14-9-8(13-2)5-7(10)6-11-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTGZOYUJLUWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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